3-(Furan-2-yl)propanehydrazide

Vue d'ensemble

Description

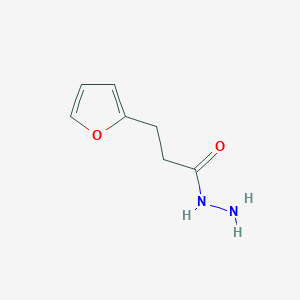

3-(Furan-2-yl)propanehydrazide is an organic compound with the molecular formula C7H10N2O2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound features a furan ring attached to a propanehydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)propanehydrazide typically involves the reaction of furan-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Starting Materials: Furan-2-carboxylic acid and hydrazine hydrate.

Reaction Conditions: The reaction mixture is heated under reflux in a suitable solvent such as ethanol or methanol.

Reaction Time: The reaction is allowed to proceed for several hours until the completion is confirmed by thin-layer chromatography (TLC).

Product Isolation: The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Hydroarylation Reactions

3-(Furan-2-yl)propanehydrazide undergoes hydroarylation in Brønsted superacid trifluoromethanesulfonic acid (TfOH) with arenes, producing 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Key Reaction Data:

| Reactants | Conditions | Products | Yield (%) | Biological Activity (64 µg/mL) |

|---|---|---|---|---|

| Arenes (e.g., toluene) | TfOH, 0°C, 1–3 h | 3-Aryl-3-(furan-2-yl)propenoic acids | 60–85 | Inhibition of Candida albicans, E. coli, S. aureus |

Mechanism:

-

Protonation : The furan carbonyl and α,β-unsaturated system undergo O,C-diprotonation in TfOH, forming a superelectrophilic dication .

-

Electrophilic Attack : Arenes attack the activated β-carbon of the propenoic acid moiety, leading to hydroarylation .

-

Deprotonation : Final deprotonation yields the hydroarylated product.

DFT calculations confirm that the dication intermediate (electrophilicity index ω = 5.2–5.3 eV) directs regioselectivity via orbital-controlled interactions .

Condensation with Aldehydes

The hydrazide group reacts with aldehydes to form hydrazones (Schiff bases), enabling structural diversification .

Representative Examples:

Mechanism :

-

Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde carbonyl, followed by dehydration to form the C=N bond .

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form reactive intermediates like furanones.

Reaction Pathway :

-

Oxidizing Agents : KMnO₄ or CrO₃ in acidic conditions.

-

Products : 2(5H)-Furanones or diketones, depending on substituents.

Applications :

-

Oxidized derivatives serve as precursors for antibiotics and agrochemicals.

Reduction and Functionalization

The hydrazide group can be reduced to amines or modified via nucleophilic substitution .

Examples :

-

Reduction : NaBH₄ or LiAlH₄ reduces the hydrazide to a primary amine.

-

Substitution : Benzotriazole derivatives participate in SN2 reactions with thiols or amines .

Biological Activity Correlations

Hydroarylation and condensation products exhibit structure-dependent bioactivity:

-

Antimicrobial : Hydroarylated derivatives show MIC values of 16–32 µg/mL against S. aureus .

-

Antioxidant : Hydrazones with electron-donating groups (e.g., -OH, -OCH₃) demonstrate superior FRAP activity .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most notable applications of 3-(Furan-2-yl)propanehydrazide is its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, studies have shown that 3-(furan-2-yl)propenoic acid derivatives demonstrate good antimicrobial activity, suggesting that modifications to the furan ring can enhance efficacy against yeast-like fungi such as Candida albicans .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of several furan derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, revealing that certain derivatives were effective at concentrations as low as 64 µg/mL against E. coli and S. aureus .

Cosmetic Applications

The versatility of this compound extends to cosmetic formulations. Its incorporation into topical products has been explored due to its potential skin benefits and stability. The compound can act as a stabilizer or active ingredient in creams and lotions, contributing to skin hydration and overall efficacy.

Case Study: Topical Formulations

Research highlighted the development of a novel emulsion formulation incorporating furan derivatives. These formulations were evaluated for stability and skin irritation, demonstrating promising results in terms of safety and effectiveness for minor skin conditions . The study emphasized the importance of thorough testing under regulatory guidelines to ensure consumer safety.

Synthesis of Novel Compounds

The synthesis of this compound derivatives has been a focus area in medicinal chemistry, leading to the discovery of new compounds with enhanced biological activities. The ability to modify the furan moiety allows for the exploration of structure-activity relationships (SAR), which is crucial for drug development.

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 64 | Antibacterial |

| 4-(Furan-2-yl)-N-(4-sulfamoylphenyl)propanamide | Structure | 32 | Antibacterial |

| 5-(Furan-2-yl)-N-(phenyl)propanamide | Structure | 50 | Antifungal |

Potential in Drug Development

The biological activities exhibited by compounds derived from this compound suggest their potential as lead compounds in drug development. The ability to inhibit specific enzymes or bacterial growth makes these compounds valuable in creating new therapeutic agents.

Case Study: Drug Development Insights

A recent study synthesized a series of hydrazones linked to furan derivatives and evaluated their antibacterial activity against common pathogens. The findings indicated that certain substitutions on the furan ring significantly enhanced antibacterial properties, paving the way for further research into their pharmacological potential .

Mécanisme D'action

The mechanism of action of 3-(Furan-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The furan ring’s aromatic nature allows it to participate in π-π interactions and electron transfer reactions, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-carboxylic acid: A precursor in the synthesis of 3-(Furan-2-yl)propanehydrazide.

Furan-2,3-dione: An oxidation product of the furan ring.

Furan-2-ylmethylamine: A reduction product of the hydrazide group.

Uniqueness

This compound is unique due to its combination of a furan ring and a hydrazide group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Activité Biologique

3-(Furan-2-yl)propanehydrazide is a hydrazide derivative with significant biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8N2O2

- CAS Number : 98334-58-8

- IUPAC Name : this compound

Antimicrobial Properties

This compound exhibits notable antibacterial activity against various pathogens. Research indicates that derivatives of this compound have shown effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Significant |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

The mechanism of action involves induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation. The compound's structure allows it to interact with DNA, leading to cell cycle arrest in the G1 phase .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : By binding to DNA, it can interfere with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a potent antibacterial effect, warranting further investigation into its use as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Activity

In vitro tests on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of approximately 25 µg/mL. This indicates its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

3-(furan-2-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-9-7(10)4-3-6-2-1-5-11-6/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPABFIQVPBCHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547239 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98334-58-8 | |

| Record name | 3-(Furan-2-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.